molecular formula C10H9BrO3 B13459262 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Cat. No.: B13459262
M. Wt: 257.08 g/mol
InChI Key: AZCFEPXAWDGHHG-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a chemical compound belonging to the class of benzopyrans. Benzopyrans are a group of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 8th position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-bromo-3,4-dihydro-2H-1-benzopyran-8-aldehyde, while reduction could produce 6-bromo-3,4-dihydro-2H-1-benzopyran-8-methanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical reactivity and biological activity compared to its fluorinated or non-halogenated counterparts. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c11-7-4-6-2-1-3-14-9(6)8(5-7)10(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

AZCFEPXAWDGHHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)C(=O)O)OC1

Origin of Product

United States

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